molecular formula C19H25Cl3O11 B132439 Curculigine C CAS No. 143601-11-0

Curculigine C

Cat. No.: B132439
CAS No.: 143601-11-0
M. Wt: 535.7 g/mol
InChI Key: KGGBAMINDPCFIK-CWADMIAUSA-N
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Description

Curculigine C is a bioactive compound isolated from the rhizomes of Curculigo orchioides, a plant belonging to the family Hypoxidaceae. This compound is a phenolic glycoside and is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Curculigine C involves the extraction of the rhizomes of Curculigo orchioides. The process typically includes drying and grinding the rhizomes, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound follows a similar extraction process but on a larger scale. Advanced chromatographic methods, such as high-performance liquid chromatography, are employed to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Curculigine C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Curculigine C has a wide range of scientific research applications:

Mechanism of Action

Curculigine C exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and cell survival, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Comparison with Similar Compounds

    Curculigoside A: Another phenolic glycoside from Curculigo orchioides with similar antioxidant and anti-inflammatory properties.

    Curculigoside B: Known for its neuroprotective effects.

    Curculigine A: Exhibits strong antioxidant activity

Uniqueness of Curculigine C: this compound is unique due to its specific molecular structure, which allows it to interact with a broader range of molecular targets compared to other similar compounds. Its potent antioxidant and anti-inflammatory properties make it a valuable compound for therapeutic research .

Biological Activity

Curculigine C is a bioactive compound derived from plants of the genus Curculigo, which are traditionally used in various medicinal practices. This article delves into the biological activities associated with this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Curculigo Species

The genus Curculigo encompasses several species known for their medicinal properties, particularly Curculigo orchioides and Curculigo recurvata. These plants have been used in traditional medicine to treat conditions such as impotence, arthritis, and various inflammatory disorders. This compound, along with other secondary metabolites from these plants, is believed to contribute significantly to their therapeutic effects.

Pharmacological Activities

1. Antioxidant Activity

  • This compound exhibits potent antioxidant properties by scavenging free radicals. Studies have demonstrated that extracts from C. orchioides significantly reduce oxidative stress markers in various models, including carbon tetrachloride-induced hepatopathy in rats .

2. Anti-inflammatory Effects

  • The compound has shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of arthritis . The ethanolic extract of C. orchioides demonstrated comparable effects to standard anti-inflammatory drugs like diclofenac sodium .

3. Neuroprotective Properties

  • Research indicates that this compound can protect neuronal cells from damage induced by oxidative stress and neurotoxicity. In vitro studies have shown that it prevents neuronal cell death in glutamate-induced models, enhancing the survival of cortical neurons .

4. Antimicrobial Activity

  • Extracts containing this compound have exhibited significant antimicrobial activity against a variety of pathogens, including both gram-positive and gram-negative bacteria. For instance, methanolic extracts demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

5. Antidiabetic Effects

  • This compound has been linked to improved glycemic control in diabetic models. Studies suggest that it enhances insulin sensitivity and reduces blood glucose levels in streptozotocin-induced diabetic rats .

The biological activities of this compound are attributed to several mechanisms:

  • Antioxidant Mechanism : By upregulating antioxidant enzymes and scavenging reactive oxygen species (ROS), this compound mitigates oxidative damage.
  • Anti-inflammatory Pathway : It inhibits the nuclear factor kappa B (NF-κB) pathway, leading to decreased expression of inflammatory mediators.
  • Neuroprotective Mechanism : this compound enhances the expression of brain-derived neurotrophic factor (BDNF), which supports neuronal survival and growth.

Case Study 1: Anti-inflammatory Effects

In a study involving collagen-induced arthritis in rats, administration of this compound resulted in significant reductions in paw swelling and joint inflammation compared to control groups. The treatment also reduced serum levels of inflammatory cytokines .

Case Study 2: Neuroprotection

A study assessing the neuroprotective effects of this compound on glutamate-induced neurotoxicity found that pre-treatment with the compound significantly reduced apoptotic markers in cultured cortical neurons, suggesting its potential for treating neurodegenerative diseases .

Data Tables

Biological Activity Effect Observed Model Used Reference
AntioxidantScavenging ROSRat model
Anti-inflammatoryReduced cytokinesArthritis model
NeuroprotectivePrevented cell deathNeuronal culture
AntimicrobialInhibited bacterial growthIn vitro tests
AntidiabeticLowered blood glucoseDiabetic rats

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(2,4,6-trichloro-3-methoxy-5-methylphenoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25Cl3O11/c1-5-8(20)16(29-2)10(22)17(9(5)21)33-19-15(28)13(26)12(25)7(32-19)4-31-18-14(27)11(24)6(23)3-30-18/h6-7,11-15,18-19,23-28H,3-4H2,1-2H3/t6-,7-,11+,12-,13+,14-,15-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGBAMINDPCFIK-CWADMIAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)Cl)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=C1Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)Cl)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162479
Record name Curculigine C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143601-11-0
Record name Curculigine C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143601110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Curculigine C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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